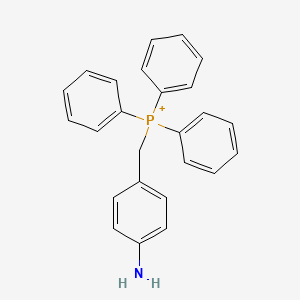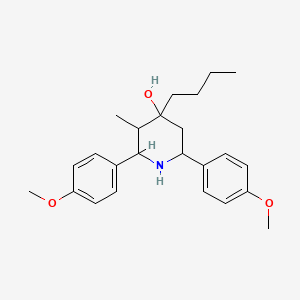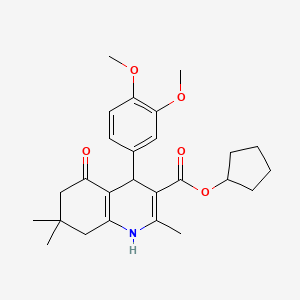
(4-Aminobenzyl)(triphenyl)phosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminobenzyl)(triphenyl)phosphonium is a phosphonium salt that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound contains a triphenylphosphonium group, which is known for its lipophilic cationic nature, making it useful in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobenzyl)(triphenyl)phosphonium typically involves the condensation of 4-aminobenzyl bromide with triphenylphosphine. This reaction can be carried out under microwave irradiation in the presence of a solvent like tetrahydrofuran (THF) at 60°C for about 30 minutes, yielding the desired phosphonium salt in high yields (87-98%) . Another method involves the condensation of 4-hydroxy-3-formylcoumarin with 4-aminobenzyl(triphenyl)phosphonium bromide, resulting in a phosphonium salt that exists in dimethyl sulfoxide (DMSO) solution as a mixture of two enamine forms, Z and E .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis offers a scalable and efficient approach for industrial applications, providing high yields and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
(4-Aminobenzyl)(triphenyl)phosphonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to its corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Aminobenzyl)(triphenyl)phosphonium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Wittig reagents and other phosphonium-based compounds.
Biology: The compound’s lipophilic cationic nature allows it to penetrate cell membranes, making it useful in mitochondrial research and as a probe for studying cellular processes.
Industry: The compound can be used in the synthesis of various functional materials, including ionic liquids and phase-transfer catalysts.
Mechanism of Action
The mechanism of action of (4-Aminobenzyl)(triphenyl)phosphonium involves its ability to penetrate cell membranes due to its lipophilic cationic nature. Once inside the cell, it can target mitochondria, where it exerts its effects by disrupting mitochondrial function. This disruption can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
(4-Carboxybenzyl)(triphenyl)phosphonium: Similar in structure but contains a carboxyl group instead of an amino group.
(4-Vinylbenzyl)(triphenyl)phosphonium: Contains a vinyl group, making it useful in polymer chemistry.
(4-Methoxybenzyl)(triphenyl)phosphonium: Contains a methoxy group, which can influence its reactivity and applications.
Uniqueness
(4-Aminobenzyl)(triphenyl)phosphonium is unique due to its amino group, which can participate in additional chemical reactions and provide different biological activities compared to its analogs. Its ability to target mitochondria and induce apoptosis in cancer cells further distinguishes it from other similar compounds.
Properties
IUPAC Name |
(4-aminophenyl)methyl-triphenylphosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NP/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,20,26H2/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKUXUSCSGYZIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NP+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(4-Methylphenyl)sulfonyl]amino}propyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate](/img/structure/B11108989.png)
![1-[3-(4-Chlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B11108990.png)
![(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-4,5,6,7-tetrahydro-2,1,3-benzoxadiazole](/img/structure/B11108997.png)
![4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid](/img/structure/B11109013.png)

![N-(2-fluorophenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11109021.png)
![N-({N'-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11109024.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11109026.png)


![[(2E)-1-cyclopropyl-3-(3-fluorophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11109041.png)
![(4Z)-5-methyl-2-(4-methylphenyl)-4-({[4-(morpholin-4-ylsulfonyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11109045.png)

![N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B11109048.png)
